molecular formula C26H22ClNO3 B2535281 3-(4-Tert-butylphenoxy)-2-(4-chlorophenyl)quinoline-4-carboxylic acid CAS No. 400079-75-6

3-(4-Tert-butylphenoxy)-2-(4-chlorophenyl)quinoline-4-carboxylic acid

Cat. No.: B2535281
CAS No.: 400079-75-6
M. Wt: 431.92
InChI Key: MRJKRURWEXJWMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Tert-butylphenoxy)-2-(4-chlorophenyl)quinoline-4-carboxylic acid is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its complex structure, which includes a quinoline core substituted with tert-butylphenoxy and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Tert-butylphenoxy)-2-(4-chlorophenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the tert-butylphenoxy and chlorophenyl groups through nucleophilic substitution reactions. The final step often involves the carboxylation of the quinoline derivative to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(4-Tert-butylphenoxy)-2-(4-chlorophenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can replace the tert-butylphenoxy or chlorophenyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are used to facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

3-(4-Tert-butylphenoxy)-2-(4-chlorophenyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-Tert-butylphenoxy)-2-(4-chlorophenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carboxylic acid: Lacks the tert-butylphenoxy and chlorophenyl groups, resulting in different chemical properties.

    2-(4-Chlorophenyl)quinoline-4-carboxylic acid: Similar structure but without the tert-butylphenoxy group.

    3-(4-Tert-butylphenoxy)quinoline-4-carboxylic acid: Lacks the chlorophenyl group.

Uniqueness

The presence of both tert-butylphenoxy and chlorophenyl groups in 3-(4-Tert-butylphenoxy)-2-(4-chlorophenyl)quinoline-4-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and potential for enhanced biological activity compared to similar compounds.

Properties

IUPAC Name

3-(4-tert-butylphenoxy)-2-(4-chlorophenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClNO3/c1-26(2,3)17-10-14-19(15-11-17)31-24-22(25(29)30)20-6-4-5-7-21(20)28-23(24)16-8-12-18(27)13-9-16/h4-15H,1-3H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJKRURWEXJWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C(C3=CC=CC=C3N=C2C4=CC=C(C=C4)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.